(E)-4,6-Dichloropyrimidine-5-carbaldehyde oxime is a highly specialized, isolable pyrimidine intermediate primarily procured for the scalable synthesis of 4,6-dichloropyrimidine-5-carbonitrile . Featuring two highly reactive chlorine atoms at the 4 and 6 positions and a stereochemically defined (E)-oxime group at the 5 position, this compound serves as a critical building block for purine analogs, kinase inhibitors, and advanced agrochemicals [1]. From a procurement perspective, purchasing the pre-formed (E)-oxime allows manufacturers to bypass the handling of highly reactive, moisture-sensitive aldehyde precursors, ensuring a stable, scalable entry point into pyrimidine-5-carbonitrile synthesis.
Attempting to substitute (E)-4,6-dichloropyrimidine-5-carbaldehyde oxime with its parent aldehyde (4,6-dichloropyrimidine-5-carbaldehyde) or a mixed-isomer (E/Z) oxime introduces severe process liabilities . Direct conversion of the parent aldehyde to the nitrile often requires harsh conditions (e.g., iodine/ammonia) that trigger undesired nucleophilic aromatic substitution (SNAr) at the highly reactive 4,6-dichloro positions, severely degrading yield . Furthermore, substituting with a stereochemically mixed (E/Z)-oxime disrupts the dehydration kinetics; while the (E)-isomer undergoes rapid, clean anti-elimination to the target nitrile, the (Z)-isomer is prone to competing pathways such as the Beckmann rearrangement . Consequently, procuring the pure (E)-oxime is mandatory for reproducible, high-yield, chromatography-free downstream processing.
The primary procurement value of the (E)-oxime lies in its highly efficient conversion to the corresponding nitrile. Treatment of (E)-4,6-dichloropyrimidine-5-carbaldehyde oxime with thionyl chloride (SOCl2) delivers 4,6-dichloropyrimidine-5-carbonitrile in an isolated yield of 91% . In contrast, attempting a direct one-pot conversion from the parent aldehyde often results in yields below 70% due to competing SNAr degradation of the dichloro-pyrimidine core [1].
| Evidence Dimension | Nitrile conversion yield |
| Target Compound Data | 91% isolated yield |
| Comparator Or Baseline | Parent aldehyde direct conversion (<70% yield) |
| Quantified Difference | >20% yield improvement and avoidance of SNAr degradation |
| Conditions | Dehydration using SOCl2 in CHCl3/DCM at 0-20 °C for 3.5h |
High-yielding, clean dehydration eliminates the need for expensive and unscalable downstream chromatographic purification of the nitrile intermediate.
Procuring the oxime derivative dramatically simplifies supply chain and laboratory handling requirements. The parent 4,6-dichloropyrimidine-5-carbaldehyde is highly moisture-sensitive and requires strict 2-8 °C storage under an inert atmosphere to prevent rapid degradation . The (E)-oxime, conversely, is a stable solid that can be handled under standard conditions without rapid hydrolytic degradation, significantly reducing cold-chain logistics costs and handling risks .
| Evidence Dimension | Storage and handling requirements |
| Target Compound Data | Stable solid, standard handling |
| Comparator Or Baseline | 4,6-dichloropyrimidine-5-carbaldehyde (requires 2-8 °C, inert atmosphere) |
| Quantified Difference | Elimination of strict cold-chain and inert gas requirements |
| Conditions | Bulk storage and transport conditions |
Procuring the stable oxime minimizes material loss due to transit degradation and simplifies inventory management for large-scale manufacturing.
The stereochemistry of aldoximes dictates their dehydration pathway. The pure (E)-isomer of 4,6-dichloropyrimidine-5-carbaldehyde oxime ensures a rapid, quantitative anti-elimination to the nitrile . If a mixed (E/Z) isomer batch is procured, the (Z)-isomer fraction reacts significantly slower and is susceptible to side reactions, leading to variable batch-to-batch reaction times and inconsistent impurity profiles .
| Evidence Dimension | Elimination pathway efficiency |
| Target Compound Data | Rapid anti-elimination (pure E-isomer) |
| Comparator Or Baseline | Mixed E/Z isomers or pure Z-isomer (slower kinetics, side reactions) |
| Quantified Difference | Stereochemically pure reaction trajectory vs. mixed-pathway degradation |
| Conditions | Acidic or thionyl chloride-mediated dehydration |
Procuring the stereochemically pure (E)-isomer guarantees predictable reaction kinetics and prevents the formation of difficult-to-remove isomeric side products.
The primary and most direct application of this compound is as the immediate precursor for 4,6-dichloropyrimidine-5-carbonitrile. Because the (E)-oxime undergoes clean dehydration with thionyl chloride (yielding >90%), it is the preferred starting material for industrial processes that require high-purity nitrile without the need for chromatographic purification .
In pharmaceutical chemistry, the resulting 5-cyano-4,6-dichloropyrimidine is a critical building block for synthesizing pyrimido[4,5-d]pyrimidines and purine analogs. Procuring the stable (E)-oxime ensures that the highly reactive 4,6-dichloro positions remain intact for subsequent nucleophilic substitutions with diverse amines during library generation [1].
The compound is utilized in the development of complex heterocyclic pesticides. The stability of the (E)-oxime allows for extended storage and bulk handling in agrochemical pilot plants, avoiding the logistical challenges associated with transporting the moisture-sensitive parent aldehyde [1].